![molecular formula C11H7NO7 B300318 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid](/img/structure/B300318.png)
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid is a chemical compound that belongs to the class of chromene derivatives. It is a yellow crystalline powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid is not fully understood. However, it is believed to exert its anticancer activity through the inhibition of DNA topoisomerase II enzyme activity. This enzyme is essential for the replication and transcription of DNA, and its inhibition leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid has also been studied for its potential effects on various biochemical and physiological processes. It has been found to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid is its potential as an anticancer agent. However, its limitations include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of its potential applications in other fields such as materials science and environmental science. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of 5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid can be achieved through various methods. One of the most commonly used methods is the reaction of 5-nitro-8-methoxy-4H-chromen-4-one with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry. This compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
Produktname |
5-nitro-8-methoxy-4-oxo-4H-chromene-2-carboxylic acid |
---|---|
Molekularformel |
C11H7NO7 |
Molekulargewicht |
265.18 g/mol |
IUPAC-Name |
8-methoxy-5-nitro-4-oxochromene-2-carboxylic acid |
InChI |
InChI=1S/C11H7NO7/c1-18-7-3-2-5(12(16)17)9-6(13)4-8(11(14)15)19-10(7)9/h2-4H,1H3,(H,14,15) |
InChI-Schlüssel |
LFEJMAXMQJDPLO-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=C(O2)C(=O)O |
Kanonische SMILES |
COC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.